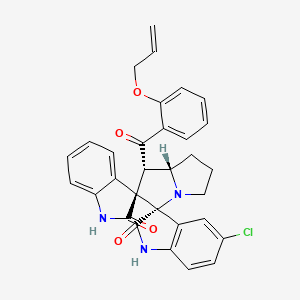![molecular formula C16H15BrN2O B12619449 6-(3-aminopropyl)-9-bromobenzo[h]isoquinolin-1(2H)-one CAS No. 919291-24-0](/img/structure/B12619449.png)
6-(3-aminopropyl)-9-bromobenzo[h]isoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-aminopropyl)-9-bromobenzo[h]isoquinolin-1(2H)-one is a compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine atom at the 9th position and an aminopropyl group at the 6th position, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-aminopropyl)-9-bromobenzo[h]isoquinolin-1(2H)-one typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzo[h]isoquinolin-1(2H)-one derivative.
Bromination: The bromination of the benzo[h]isoquinolin-1(2H)-one derivative is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 9th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
6-(3-aminopropyl)-9-bromobenzo[h]isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom at the 9th position can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the isoquinolinone ring.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: New derivatives with different substituents replacing the bromine atom.
科学的研究の応用
6-(3-aminopropyl)-9-bromobenzo[h]isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 6-(3-aminopropyl)-9-bromobenzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets. The aminopropyl group may facilitate binding to enzymes or receptors, while the bromine atom could influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific biological context in which the compound is studied.
類似化合物との比較
Similar Compounds
6-(3-aminopropyl)benzo[h]isoquinolin-1(2H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
9-bromobenzo[h]isoquinolin-1(2H)-one:
6-(3-aminopropyl)-benzo[h]isoquinolin-1(2H)-one derivatives: Variations in the substituents can lead to different chemical and biological properties.
Uniqueness
The presence of both the bromine atom and the aminopropyl group in 6-(3-aminopropyl)-9-bromobenzo[h]isoquinolin-1(2H)-one makes it unique compared to its analogs
特性
CAS番号 |
919291-24-0 |
|---|---|
分子式 |
C16H15BrN2O |
分子量 |
331.21 g/mol |
IUPAC名 |
6-(3-aminopropyl)-9-bromo-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C16H15BrN2O/c17-12-3-4-13-10(2-1-6-18)8-11-5-7-19-16(20)15(11)14(13)9-12/h3-5,7-9H,1-2,6,18H2,(H,19,20) |
InChIキー |
OPMXQVCSVRUTJY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C3C=CNC(=O)C3=C2C=C1Br)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




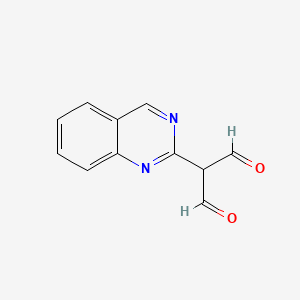

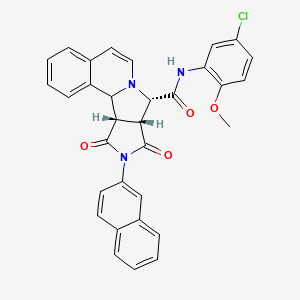
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[2-[(2-chlorophenyl)methyl]-1H-benzimidazol-6-yl]-1-[trans-4-[4-(3-methoxypropyl)-1-piperazinyl]cyclohexyl]-](/img/structure/B12619388.png)
![Ethyl [2-(benzyloxy)-1,3-thiazol-5-yl]acetate](/img/structure/B12619397.png)
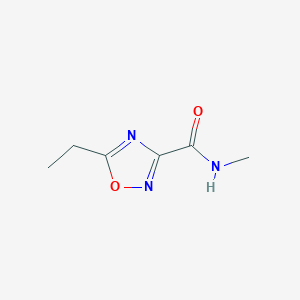
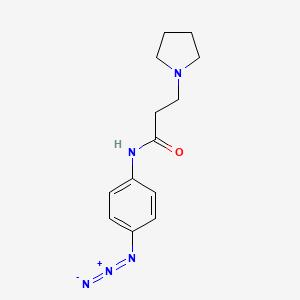
![1,4-Bis[4-(trimethylsilylethynyl)phenylethynyl]benzene](/img/structure/B12619410.png)
![Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate](/img/structure/B12619424.png)
![5-(4-ethoxyphenyl)-2-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12619443.png)
![2-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B12619453.png)
